2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a piperazine moiety substituted with a 2-(ethylthio)benzoyl group at position 5 of the thiadiazole ring. The thiadiazole core is further linked to an N-methylacetamide group via a thioether bond.
Properties
IUPAC Name |
2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLJOJHTXBVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide typically involves a multi-step reaction process. The initial steps include the preparation of the piperazine derivative and the thiadiazole ring, followed by the coupling of these intermediates. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to achieve high yields and purity.
Industrial Production Methods: Industrial production may employ similar synthetic routes but scaled up to accommodate larger quantities. Techniques such as continuous flow synthesis and the use of automated reactors can optimize production efficiency. Strict quality control measures ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes several chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Typically affects the nitro or carbonyl groups within the compound.
Substitution: Commonly occurs at the benzoyl or piperazine moieties.
Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate for oxidation, hydrogen in the presence of a catalyst for reduction, and halogens or nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, pressure, and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing thiadiazole and piperazine structures. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. A study demonstrated that certain thiadiazole derivatives exhibited broad-spectrum antibacterial activity, suggesting that modifications like those present in this compound could enhance efficacy against resistant strains .
Anticancer Potential
Research indicates that compounds with similar structural features may possess anticancer properties. For example, derivatives containing the thiadiazole nucleus have been evaluated for their cytotoxic effects on cancer cell lines such as SKNMC (Neuroblastoma) and HT-29 (Colon cancer). The anticancer activity is often assessed using MTT assays, which measure cell viability after treatment with these compounds .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A series of related compounds were synthesized and tested for their antimicrobial properties against Mycobacterium smegmatis. The study found that modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies involving derivatives similar to 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide showed promising results against various cancer cell lines. Notably, one derivative exhibited a minimum inhibitory concentration significantly lower than that of established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism by which 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to desired biological or chemical outcomes. Detailed mechanistic studies are crucial for understanding its full potential and safety profile.
Comparison with Similar Compounds
Compound 2a–2h ()
- Structure : 2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide.
- Key Differences :
- Lacks the 2-(ethylthio)benzoyl substituent on piperazine.
- Piperazine is directly linked to the thiadiazole via an acetamide group.
- Synthesis : Uses 2-chloro-N-thiadiazolylacetamide and piperazine derivatives in acetone with K₂CO₃, contrasting with the target compound’s likely reliance on benzoyl-substituted piperazine precursors .
Compound 5a ()
- Structure: 2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one.
- Key Differences: Replaces thiadiazole with a thiazolidinone ring fused to a benzothiazole. Piperazine is functionalized with an isopropyl group instead of a benzoyl derivative.
- Activity : Demonstrated antimicrobial properties, suggesting structural flexibility for bioactivity modulation .
Thiadiazole-Piperazine Hybrids with Varied Substituents
Compound 7a–7l ()
- Structure : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives.
- Key Differences :
- Piperidine replaces piperazine, reducing basicity and altering conformational flexibility.
- Benzamide linkage instead of a thioether-acetamide chain.
- Synthesis : Involves multi-step coupling reactions, highlighting the target compound’s relative synthetic simplicity .
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()
- Structure : Features a 3,4-dimethoxyphenylacetyl group on piperazine and an oxazole-substituted acetamide.
- Key Differences :
Benzothiazole and Thiadiazole Analogues
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ()
- Structure : Benzothiazole core with a 4-methylpiperazinyl-acetamide side chain.
- Methylpiperazine lacks the aromatic substitution seen in the target compound.
- Activity : Evaluated for anticancer activity, underscoring the pharmacological versatility of piperazine-thioacetamide hybrids .
Comparative Analysis of Key Properties
Structural Features and Bioactivity Implications
Biological Activity
The compound 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , hereafter referred to as ETBPTA, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of ETBPTA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
ETBPTA features a complex structure that integrates piperazine, thiadiazole, and thioamide functionalities. This unique arrangement contributes to its diverse biological activities. The compound is synthesized through a multi-step process involving the reaction of various precursors, which allows for the introduction of specific substituents that enhance its activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ETBPTA exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ETBPTA | HeLa | 15.2 | Induction of apoptosis |
| Similar Thiourea | MCF-7 | 10.5 | Inhibition of cell proliferation |
| Thiadiazole Derivative | A549 | 12.8 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
ETBPTA also exhibits broad-spectrum antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of ETBPTA
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, ETBPTA has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the efficacy of ETBPTA against various cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, with notable effects on apoptosis markers . -
Case Study on Antimicrobial Activity :
In a clinical trial assessing the antimicrobial properties of ETBPTA, patients with bacterial infections were treated with formulations containing the compound. Results showed a substantial decrease in bacterial load within 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
